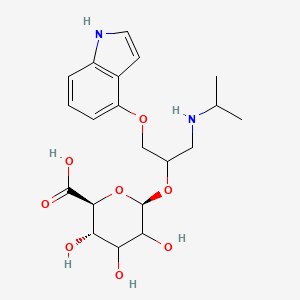
Pindolol Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pindolol Glucuronide is a metabolite of Pindolol, a non-selective beta-blocker used primarily in the treatment of hypertension and angina pectoris . Pindolol itself is known for its intrinsic sympathomimetic activity and its ability to block serotonin 5-HT1A receptors . The glucuronide form is a result of the body’s metabolic process to make the compound more water-soluble for excretion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pindolol Glucuronide typically involves the glucuronidation of Pindolol. This process can be carried out using glucuronosyltransferase enzymes in the liver . The reaction conditions often include the presence of UDP-glucuronic acid as a co-substrate.
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic reactions. The process is optimized for high yield and purity, often using bioreactors to maintain the necessary conditions for enzyme activity. The product is then purified using chromatographic techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Pindolol Glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction is crucial for the detoxification and excretion of many drugs and endogenous compounds.
Common Reagents and Conditions
The glucuronidation reaction involves UDP-glucuronic acid and glucuronosyltransferase enzymes. The reaction is typically carried out in aqueous conditions at physiological pH and temperature .
Major Products
The major product of the glucuronidation of Pindolol is this compound, which is more water-soluble and can be easily excreted by the kidneys .
Aplicaciones Científicas De Investigación
Pindolol Glucuronide has several applications in scientific research:
Pharmacokinetics: It is used to study the metabolism and excretion of Pindolol in the body.
Toxicology: Researchers use it to understand the detoxification pathways of beta-blockers.
Analytical Chemistry: It serves as a standard in the development of analytical methods for detecting beta-blockers in biological samples.
Mecanismo De Acción
Pindolol Glucuronide itself does not have significant pharmacological activity. its formation is a crucial step in the metabolism of Pindolol. By binding to beta-2 receptors in the juxtaglomerular apparatus, Pindolol inhibits the production of renin, thereby reducing the levels of angiotensin II and aldosterone . This leads to decreased vasoconstriction and water retention, ultimately lowering blood pressure .
Comparación Con Compuestos Similares
Similar Compounds
- Propranolol Glucuronide
- Metoprolol Glucuronide
- Atenolol Glucuronide
Uniqueness
Pindolol Glucuronide is unique due to its intrinsic sympathomimetic activity and its ability to block serotonin 5-HT1A receptors . This makes it distinct from other beta-blockers, which may not have these additional pharmacological properties.
Propiedades
Fórmula molecular |
C20H28N2O8 |
|---|---|
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
(2S,3S,6R)-3,4,5-trihydroxy-6-[1-(1H-indol-4-yloxy)-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H28N2O8/c1-10(2)22-8-11(9-28-14-5-3-4-13-12(14)6-7-21-13)29-20-17(25)15(23)16(24)18(30-20)19(26)27/h3-7,10-11,15-18,20-25H,8-9H2,1-2H3,(H,26,27)/t11?,15?,16-,17?,18-,20+/m0/s1 |
Clave InChI |
DZDGVZYNAMIJIW-UXMUTAMDSA-N |
SMILES isomérico |
CC(C)NCC(COC1=CC=CC2=C1C=CN2)O[C@H]3C(C([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES canónico |
CC(C)NCC(COC1=CC=CC2=C1C=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















